2-ニトロフェニル α-D-ガラクトピラノシド

概要

説明

2-Nitrophenyl a-D-galactopyranoside is a synthetic compound widely used in biochemical research. It serves as a substrate for the enzyme β-galactosidase, which hydrolyzes the compound to produce a yellow chromogenic product, 2-nitrophenol. This property makes it valuable in various assays and diagnostic tests to measure β-galactosidase activity.

科学的研究の応用

Enzyme Assays

Colorimetric Detection of β-Galactosidase:

2-NPαGal is primarily used as a substrate in colorimetric assays for detecting β-galactosidase activity. Upon hydrolysis by the enzyme, 2-NPαGal releases galactose and 2-nitrophenol, the latter of which produces a yellow chromogenic compound detectable spectrophotometrically. This method allows for sensitive and quantitative measurement of enzyme activity in various samples, including microbial cultures and biological fluids.

- Sensitivity and Specificity: The sensitivity of assays using 2-NPαGal can be adjusted by varying substrate concentrations and reaction conditions. This enables the detection of β-galactosidase at low concentrations, making it suitable for applications in clinical diagnostics where enzyme levels may be indicative of certain conditions such as lactose intolerance or bacterial infections .

Microbiological Applications

Detection of Pathogenic Bacteria:

In microbiology, 2-NPαGal is utilized to differentiate between bacterial strains based on their enzymatic profiles. For instance, certain pathogenic bacteria can be identified by their ability to hydrolyze this substrate. This application is particularly relevant in food safety and clinical microbiology, where rapid identification of pathogens is crucial.

- Hydrogel-Based Assays: Recent studies have explored the use of hydrogel matrices containing immobilized 2-NPαGal for enzyme detection. These hydrogels provide a stable environment for enzymatic reactions and allow for easy visualization of results through color change, facilitating quick diagnostic tests .

Biotechnological Applications

Enzyme Immobilization Studies:

2-NPαGal serves as a model substrate in studies focused on enzyme immobilization techniques. By understanding how β-galactosidase interacts with this substrate under various conditions, researchers can develop more efficient biocatalysts for industrial applications, such as lactose hydrolysis in dairy processing.

- Kinetic Studies: The compound is also used to determine kinetic parameters of β-galactosidase, including Michaelis-Menten constants (Km) and maximum reaction rates (Vmax). Such data are essential for optimizing enzyme usage in biotechnological processes .

Medical Diagnostics

Lactose Intolerance Testing:

The ability to measure β-galactosidase activity using 2-NPαGal has implications in diagnosing lactose intolerance. Patients with this condition typically exhibit lower levels of β-galactosidase activity, which can be quantitatively assessed through colorimetric assays involving this substrate.

- Diagnostic Kits Development: The development of diagnostic kits that utilize 2-NPαGal for rapid assessment of lactose intolerance or related disorders is an ongoing area of research, enhancing patient care through timely diagnosis .

Research Case Studies

作用機序

Target of Action

The primary target of 2-Nitrophenyl α-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into galactose and glucose .

Mode of Action

The compound undergoes hydrolysis, a process facilitated by β-galactosidase .

Biochemical Pathways

The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside by β-galactosidase results in the release of galactose and a yellow chromogenic compound . This reaction is part of the broader lactose metabolism pathway, where lactose is broken down into simpler sugars for energy production.

Pharmacokinetics

As a substrate for β-galactosidase, it is expected to be metabolized into galactose and a yellow chromogenic compound upon interaction with the enzyme .

Result of Action

The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound . This chromogenic compound can be detected colorimetrically, making 2-Nitrophenyl α-D-galactopyranoside a useful tool for detecting the activity of β-galactosidase .

Action Environment

The action of 2-Nitrophenyl α-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the rate of hydrolysis . It is recommended to store the compound at <= 20°C .

生化学分析

Biochemical Properties

2-Nitrophenyl a-D-galactopyranoside is a substrate for the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, 2-Nitrophenyl a-D-galactopyranoside releases galactose along with a chromogenic yellow compound . This property makes it useful for the determination of β-galactosidase activity in various biochemical assays .

Cellular Effects

The hydrolysis of 2-Nitrophenyl a-D-galactopyranoside by β-galactosidase can be used to monitor the activity of this enzyme in cells . The release of the chromogenic compound upon hydrolysis provides a visual indicator of enzyme activity, which can be used to study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Nitrophenyl a-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This enzyme cleaves the glycosidic bond in 2-Nitrophenyl a-D-galactopyranoside, releasing galactose and a chromogenic compound . This reaction can be influenced by various factors, including the presence of other biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-Nitrophenyl a-D-galactopyranoside in laboratory settings can change over time, depending on factors such as the stability of the compound and the conditions of the experiment

Metabolic Pathways

2-Nitrophenyl a-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl a-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with a protected galactose derivative. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The protecting groups are then removed to yield the final product.

Industrial Production Methods

Industrial production of 2-Nitrophenyl a-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-Nitrophenyl a-D-galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 2-nitrophenol and D-galactose.

Common Reagents and Conditions

Reagents: β-galactosidase enzyme, water

Conditions: Aqueous solution, pH 7.3, temperature around 37°C

Major Products

2-Nitrophenol: A yellow chromogenic compound

D-Galactose: A simple sugar

類似化合物との比較

2-Nitrophenyl a-D-galactopyranoside is unique due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity. Similar compounds include:

4-Nitrophenyl β-D-galactopyranoside: Another chromogenic substrate for β-galactosidase, but with different spectral properties.

o-Nitrophenyl β-D-galactopyranoside: A closely related compound used in similar applications but may have different solubility and stability characteristics.

p-Nitrophenyl α-D-galactopyranoside: Used for detecting α-galactosidase activity, highlighting the specificity of 2-Nitrophenyl a-D-galactopyranoside for β-galactosidase.

These comparisons underscore the specificity and utility of 2-Nitrophenyl a-D-galactopyranoside in biochemical assays and research applications.

生物活性

Introduction

2-Nitrophenyl α-D-galactopyranoside (2-NPαGal) is a synthetic compound widely utilized as a chromogenic substrate for the enzyme β-galactosidase. Its hydrolysis leads to the release of galactose and a colored product, making it useful in various biochemical assays. This article explores the biological activity of 2-NPαGal, focusing on its enzymatic interactions, applications in diagnostics, and potential implications in research and biotechnology.

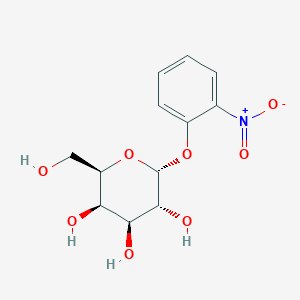

- Chemical Formula : C₁₂H₁₅N₁O₈

- Molecular Weight : 301.26 g/mol

- CAS Number : 19887-85-5

2-NPαGal is characterized by its nitrophenyl group, which contributes to its chromogenic properties upon enzymatic hydrolysis.

Enzymatic Hydrolysis

2-NPαGal serves primarily as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of galactosidic bonds. The reaction can be summarized as follows:

The release of 2-nitrophenol results in a color change that can be quantitatively measured spectrophotometrically, allowing for the assessment of enzyme activity.

Kinetic Parameters

The kinetic parameters for β-galactosidase acting on 2-NPαGal have been studied extensively. For example, the Michaelis-Menten constant and maximum velocity provide insights into the enzyme's affinity for this substrate:

| Substrate | (mM) | (μmol/min/mg protein) |

|---|---|---|

| 2-NPαGal | 6.50 ± 0.16 | 0.0149 |

These values indicate a moderate affinity of β-galactosidase for 2-NPαGal, suggesting its effectiveness as a substrate in enzymatic assays .

Detection of β-Galactosidase Activity

2-NPαGal is particularly valuable in microbiological diagnostics, where it is used to detect β-galactosidase activity in various bacterial strains. For instance, studies have shown that using this substrate can differentiate between ONPG-positive and ONPG-negative species among aerobic actinomycetes .

Case Study: Hydrogel-Based Detection

A recent study demonstrated the use of 2-NPαGal immobilized within a hydrogel matrix to detect β-galactosidase activity. The intensity of color change was directly proportional to enzyme concentration, providing a sensitive assay method for biocatalyst detection .

Comparative Studies

Comparative studies involving multiple substrates have shown that while 2-NPαGal is effective, variations in growth media can significantly influence results. This highlights the necessity for standardized conditions when employing this substrate in diagnostic tests .

Enzyme Assays

Research has indicated that the enzymatic activity measured using 2-NPαGal is not only applicable to β-galactosidases but also extends to other glycosidases, making it a versatile tool in enzymology .

Potential Biotechnological Applications

The ability to quantify β-galactosidase activity through colorimetric assays using 2-NPαGal positions it as a crucial component in biotechnological applications, including enzyme-linked immunosorbent assays (ELISAs) and biosensors .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。